5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide
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Overview
Description
5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that features a thieno-thiadiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization with sulfur and subsequent oxidation to form the desired thiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-thiadiazine derivatives and related heterocyclic compounds such as thiazoles and thiophenes .
Uniqueness
What sets 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide apart is its unique combination of a thieno and thiadiazine ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-2,2-dioxo-1H-thieno[2,3-c][1,2,6]thiadiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S2/c1-3-2-12-6-4(3)5(9)7-13(10,11)8-6/h2,8H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSOTBOHKOLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NS(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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